4-ethoxy-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide
Overview
Description
4-ethoxy-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide is a synthetic organic compound with the molecular formula C21H23N3O4S and a molecular weight of 413.5 g/mol. This compound is characterized by the presence of an ethoxy group, a morpholinylcarbonyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-(morpholin-4-ylcarbonyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the morpholinylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or morpholinyl derivatives.
Scientific Research Applications
4-ethoxy-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- 4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide
Uniqueness
4-ethoxy-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-26-18-9-5-15(6-10-18)19(23)21-17-7-3-16(4-8-17)20(24)22-11-13-25-14-12-22/h3-10H,2,11-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAMFNPTVEEBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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